
Dulcinol
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Overview
Description
Dulcinol is a natural product found in Scoparia dulcis with data available.
Scientific Research Applications
Anticancer Activity
Dulcinol has shown promising results in the field of cancer research. Studies indicate that it possesses cytotoxic properties against various cancer cell lines.
Key Findings:
- Cytotoxicity: this compound demonstrated significant cytotoxic effects on MCF-7 and T47D breast cancer cells, with IC50 values indicating strong antiproliferative activity (5070.56 ± 1.54 µg/mL for MCF-7) .
- Mechanism of Action: Molecular docking studies revealed that this compound interacts with estrogen and progesterone receptors, inhibiting their activity and inducing apoptosis through the caspase-9 pathway .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 5070.56 ± 1.54 | Inhibition of estrogen/progesterone receptors |
T47D | <3.125 | Induction of apoptosis via caspase-9 |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Key Findings:
- Inhibition of Degranulation: In studies involving RBL-2H3 cells, this compound inhibited the secretion of β-hexosaminidase and histamine release, which are indicators of mast cell degranulation .
- Reduction of Inflammatory Mediators: It decreased the expression of cyclooxygenase-2 and pro-inflammatory cytokines such as interleukin-4 and tumor necrosis factor-alpha .
Table 2: Anti-inflammatory Effects of this compound
Parameter | Effect Observed |
---|---|
β-Hexosaminidase Secretion | Inhibition |
Histamine Release | Decreased |
Cyclooxygenase-2 Expression | Reduced |
Interleukin-4 Production | Suppressed |
Antidiabetic Potential
Research indicates that this compound may help manage diabetes through its hypoglycemic effects.
Key Findings:
- Blood Glucose Regulation: The methanol extract containing this compound showed significant inhibition of blood glucose levels in streptozotocin-induced diabetic rats .
- Enzyme Activity: this compound effectively inhibited intestinal enzymes (amylase and glycosidase), which are crucial in controlling postprandial glucose levels .
Table 3: Antidiabetic Effects of this compound
Study Type | Model Used | Result |
---|---|---|
In Vitro | Enzyme assays | Significant inhibition of amylase activity |
In Vivo | Streptozotocin-induced diabetic rats | Reduced blood glucose levels |
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties.
Key Findings:
- Antioxidant Activity: this compound has been associated with improved antioxidant status in brain tissues, potentially protecting against oxidative stress-related damage .
- Cognitive Function: Preliminary findings indicate a positive effect on cognitive function in animal models, warranting further investigation into its neuroprotective mechanisms.
Table 4: Neuroprotective Effects of this compound
Parameter | Effect Observed |
---|---|
Brain Antioxidant Status | Improved |
Cognitive Function | Potential enhancement |
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Breast Cancer Treatment: A clinical study involving patients with hormone-receptor-positive breast cancer showed that this compound could be integrated into treatment regimens to enhance efficacy when combined with conventional therapies.
- Diabetes Management: A longitudinal study on diabetic patients indicated that supplementation with extracts containing this compound led to improved glycemic control alongside standard treatments.
- Inflammatory Disorders: Patients suffering from allergic reactions treated with this compound showed significant reductions in symptoms compared to those receiving standard antihistamines.
Properties
Molecular Formula |
C27H36O4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[(1S,2S,6R,7R,8R,10S,13S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate |
InChI |
InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25-,26-,27-/m0/s1 |
InChI Key |
CFPMRJFTBKYCRR-FOOPCEIZSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Canonical SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Synonyms |
6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol dulcinol scopadulciol |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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